1-Methyl-1-propylpiperidinium iodide
CAS No.: 17874-63-4
Cat. No.: VC8248358
Molecular Formula: C9H20IN
Molecular Weight: 269.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17874-63-4 |
---|---|
Molecular Formula | C9H20IN |
Molecular Weight | 269.17 g/mol |
IUPAC Name | 1-methyl-1-propylpiperidin-1-ium;iodide |
Standard InChI | InChI=1S/C9H20N.HI/c1-3-7-10(2)8-5-4-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1 |
Standard InChI Key | VNYUHSJLWUZRHJ-UHFFFAOYSA-M |
SMILES | CCC[N+]1(CCCCC1)C.[I-] |
Canonical SMILES | CCC[N+]1(CCCCC1)C.[I-] |
Introduction
Chemical Identity and Nomenclature
Molecular Composition
The compound consists of a 1-methyl-1-propylpiperidinium cation paired with an iodide counterion. Its molecular formula is CHIN, with a calculated molecular weight of 269.17 g/mol . The cation features a six-membered piperidinium ring substituted with methyl and propyl groups at the nitrogen center, creating steric asymmetry critical to its physicochemical behavior.
Table 1: Key Identifiers of 1-Methyl-1-Propylpiperidinium Iodide
Property | Value | Source |
---|---|---|
CAS Registry Number | 17874-63-4 | |
IUPAC Name | 1-Methyl-1-propylpiperidin-1-ium iodide | |
SMILES Notation | CCC[N+]1(C)CCCCC1.[I-] | |
InChI Key | ZKYGWUZWEXFLMJ-UHFFFAOYSA-M |
Synthesis and Manufacturing
Quaternization Reaction Pathways
Synthesis typically proceeds through a two-step alkylation of piperidine:
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Methylation: Piperidine reacts with methyl iodide to form N-methylpiperidinium iodide.
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Propylation: Subsequent treatment with propyl iodide introduces the alkyl chain, yielding the asymmetric cation .
The reaction can be summarized as:
Purification and Quality Control
Post-synthetic purification involves recrystallization from acetonitrile/ethyl acetate mixtures, achieving >98% purity as verified by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) . Residual halide content is minimized to <50 ppm through metathesis with silver salts .
Structural Characteristics
Crystallographic Analysis
Single-crystal X-ray diffraction reveals an orthorhombic lattice with parameters:
Table 2: Crystallographic Data
Parameter | Value |
---|---|
Space Group | P222 |
Volume (ų) | 1092.1 |
Density (g/cm³) | 1.553 |
R-Factor | 0.0286 |
The iodide anions occupy interstitial sites, forming C–H···I hydrogen bonds (2.93–3.07 Å) with adjacent cations . This network stabilizes the crystal structure while enabling ionic mobility upon melting.
Conformational Dynamics
Molecular dynamics simulations indicate two stable conformers:
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Axial Methyl: Methyl group perpendicular to the piperidinium ring
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Equatorial Propyl: Propyl chain aligned with the ring plane
The energy difference between these states is ≈2.1 kJ/mol, facilitating rapid interconversion at room temperature .
Physicochemical Properties
Solubility and Polarizability
The compound exhibits:
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Water Solubility: <0.1 g/L (25°C)
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Organic Solubility: Miscible with acetonitrile, dimethyl sulfoxide, and dichloromethane
Applications in Materials Science
Electrolyte Systems
As an ionic liquid, 1-methyl-1-propylpiperidinium iodide demonstrates:
These properties make it suitable for dye-sensitized solar cells (DSSCs) and lithium-ion battery electrolytes.
Catalytic Media
The iodide anion’s nucleophilicity enables catalytic cycles in:
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